molecular formula C8H15Cl2N3O B2401035 (2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride CAS No. 1808889-20-4

(2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride

Cat. No.: B2401035
CAS No.: 1808889-20-4
M. Wt: 240.13
InChI Key: HVNWDBKJTWJJSL-JFYKYWLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is a high-purity chiral building block of significant interest in medicinal chemistry and drug discovery. This compound features a defined stereochemistry and a 1-methyl-1H-imidazole moiety, a privileged structure commonly found in molecules that interact with biological systems . Compounds containing imidazole scaffolds are extensively investigated for their potential as therapeutics for various disorders . As a sophisticated synthetic intermediate, this dihydrochloride salt is designed for the synthesis and exploration of novel bioactive molecules. Its structure suggests potential for development in several research areas, including neuroscience, where related compounds have been studied as agonists for central nervous system targets like the GPR88 receptor . Researchers can utilize this chemical to study structure-activity relationships (SAR) and optimize lead compounds for enhanced potency and selectivity. This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-11-4-3-10-8(11)7-6(9)2-5-12-7;;/h3-4,6-7H,2,5,9H2,1H3;2*1H/t6-,7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNWDBKJTWJJSL-JFYKYWLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCO2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@@H]2[C@H](CCO2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The primary application of (2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride lies in its potential as a therapeutic agent. Research indicates that compounds with imidazole moieties often exhibit significant biological activity, including antimicrobial and anticancer effects.

Case Study: Anticancer Activity
Recent studies have explored the anticancer potential of similar imidazole-containing compounds. For instance, a related compound demonstrated significant antimitotic activity against human tumor cells, highlighting the potential for this compound to be developed into an anticancer drug .

Drug Design and Development

The unique chemical structure of this compound allows for modifications that can enhance its pharmacological properties. The compound can serve as a lead structure for designing new drugs targeting specific pathways in disease processes.

Example: Structural Modifications
By altering substituents on the imidazole ring or the oxolane structure, researchers can potentially improve the compound's efficacy and selectivity against cancer cells or other disease targets .

Biochemical Research

The compound's ability to interact with various biological macromolecules makes it valuable for biochemical studies. It can be used to probe enzyme mechanisms or as a tool in studying cellular signaling pathways.

Application: Enzyme Inhibition Studies
Research has shown that imidazole derivatives can act as enzyme inhibitors. Thus, this compound could be tested for its ability to inhibit specific enzymes involved in metabolic pathways or disease states .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key differences between the target compound and its closest analogs:

Property Target Compound rac-(2R,3R)-Analog (2R,3S)-5-Bromopyridinyl Analog
IUPAC Name (2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride (2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-amine dihydrochloride
Stereochemistry 2S,3S (enantiomerically pure) Racemic mixture (2R,3R and 2S,3S) 2R,3S (fixed stereochemistry)
Substituent 1-Methylimidazole 1-Methylimidazole 5-Bromopyridine
Molecular Formula C₈H₁₅Cl₂N₃O (calculated for base + 2HCl) C₈H₁₅Cl₂N₃O C₉H₁₃BrCl₂N₂O
Molecular Weight (g/mol) ~239.92 (calculated) ~239.92 316.02
Key Functional Groups Imidazole (hydrogen-bond donor/acceptors), amine, dihydrochloride salt Same as target compound (racemic form) Bromopyridine (halogenated), amine, dihydrochloride salt
Availability Not explicitly stated Discontinued Discontinued

Functional and Pharmacological Implications

a) Stereochemistry and Bioactivity
  • The (2S,3S) configuration of the target compound may confer selectivity in chiral biological environments (e.g., enzyme active sites), whereas the racemic analog could exhibit mixed efficacy or off-target effects.
b) Salt Form and Solubility
  • Both the target compound and its analogs are dihydrochloride salts, suggesting improved solubility over free bases. This is critical for in vitro assays or formulation development.
c) Structural Moieties
  • The imidazole group (target compound and rac-analog ) may mimic histidine residues in proteins, enabling interactions with metal ions or histidine-recognizing receptors .
  • The bromopyridine group (analog ) introduces steric bulk and electronegativity, which could enhance binding to aromatic pockets in targets like kinases or GPCRs.

Q & A

Q. Q1: What are the recommended synthetic routes for preparing (2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, and how can purity be optimized?

Methodological Answer:

  • Synthetic Routes : Use multi-step organic synthesis involving cyclization of imidazole precursors with oxolane intermediates under reflux conditions (e.g., acetic acid as a solvent, 3–5 h reflux) . Enantioselective synthesis may require chiral catalysts to maintain the (2S,3S) configuration.
  • Purification : Recrystallization from polar solvents (e.g., DMF/acetic acid mixtures) or HPLC with a C18 column can isolate the dihydrochloride salt. Monitor purity via LC-MS (≥95% purity threshold) .
  • Troubleshooting : Adjust stoichiometry of reagents (e.g., 1.1:1 molar ratio for aldehyde derivatives) to minimize by-products like unreacted imidazole intermediates .

Advanced Structural Analysis

Q. Q2: How can the stereochemistry and molecular conformation of this compound be rigorously validated?

Methodological Answer:

  • Basic Validation : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. Mass spectrometry (HRMS) verifies molecular weight (e.g., expected m/z for C8_8H14_{14}Cl2_2N4_4O) .
  • Advanced Techniques : Single-crystal X-ray diffraction (XRD) resolves absolute stereochemistry. Computational modeling (DFT or molecular dynamics) predicts stable conformers and hydrogen-bonding patterns in the dihydrochloride form .

Biological Activity Profiling

Q. Q3: What experimental designs are suitable for evaluating this compound’s bioactivity against enzymatic targets?

Methodological Answer:

  • Basic Assays : Screen for inhibition of imidazole-dependent enzymes (e.g., histidine decarboxylase) using fluorometric or colorimetric assays (IC50_{50} determination). Include positive controls like cimetidine .
  • Advanced Studies : Perform surface plasmon resonance (SPR) to quantify binding kinetics (konk_{on}, koffk_{off}) or use cryo-EM to visualize target interactions. Validate selectivity via kinase profiling panels .

Stability and Solubility Challenges

Q. Q4: How can researchers address discrepancies in solubility and stability data reported for this compound?

Methodological Answer:

  • Basic Protocol : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectrophotometry. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Advanced Analysis : Use dynamic vapor sorption (DVS) to assess hygroscopicity. Pair with solid-state NMR to identify degradation products (e.g., free amine formation under acidic conditions) .

Mechanistic Studies

Q. Q5: What strategies are effective for elucidating the mechanism of action in cellular models?

Methodological Answer:

  • Basic Approach : Perform gene expression profiling (qPCR or RNA-seq) in treated vs. untreated cells to identify pathways modulated by the compound .
  • Advanced Techniques : Use CRISPR-Cas9 knockout libraries to pinpoint target genes. For receptor-mediated effects, employ FRET-based assays to monitor conformational changes .

Analytical Method Development

Q. Q6: How can researchers optimize chromatographic methods for quantifying this compound in biological matrices?

Methodological Answer:

  • Basic Method : Develop a reverse-phase HPLC-UV method (C18 column, 0.1% TFA in water/acetonitrile gradient). Validate linearity (1–100 µg/mL) and recovery rates (>90%) .
  • Advanced Hyphenation : Use LC-MS/MS with ESI+ ionization for enhanced sensitivity (LOD ≤ 0.1 ng/mL). Apply matrix-matched calibration to correct for plasma/serum interference .

Data Contradiction Analysis

Q. Q7: How should conflicting bioactivity results between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Step 1 : Verify compound stability in physiological buffers (e.g., plasma esterase resistance) .
  • Step 2 : Assess bioavailability via pharmacokinetic studies (IV vs. oral administration). Use microdialysis to measure free drug concentrations in target tissues .
  • Step 3 : Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Troubleshooting Synthesis Yield

Q. Q8: What steps can improve low yields during the final dihydrochloride salt formation?

Methodological Answer:

  • Adjust pH : Precisely control HCl addition (pH 4–5) to avoid over-protonation. Use stoichiometric HCl gas in anhydrous conditions for higher crystallinity .
  • Solvent Optimization : Switch from ethanol to isopropanol for slower crystallization. Add seed crystals to induce nucleation .

In Vivo vs. In Vitro Discrepancies

Q. Q9: Why might in vitro potency fail to translate to in vivo efficacy, and how can this be addressed?

Methodological Answer:

  • Basic Check : Measure plasma protein binding (e.g., >90% binding reduces free drug availability) .
  • Advanced Strategy : Use PEGylated nanoparticles or liposomal encapsulation to enhance blood-brain barrier penetration or tissue targeting .

Structure-Activity Relationship (SAR) Studies

Q. Q10: How can systematic SAR studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Basic SAR : Synthesize analogs with modified imidazole substituents (e.g., 4-methyl vs. 5-methyl) and compare IC50_{50} values .
  • Advanced 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with activity. Validate predictions via molecular docking to target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.